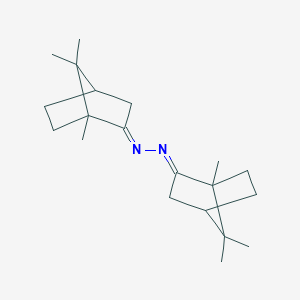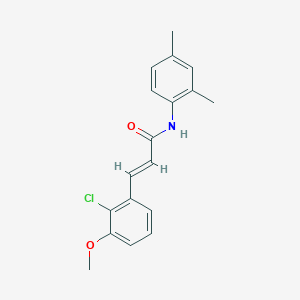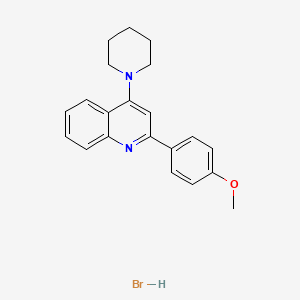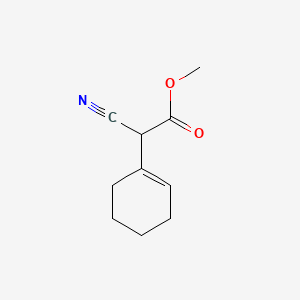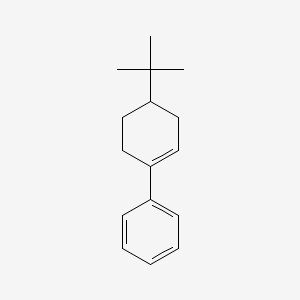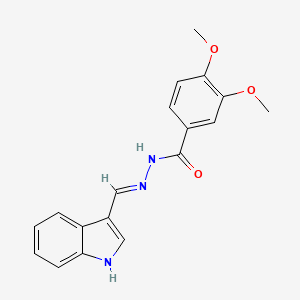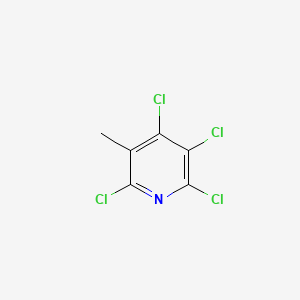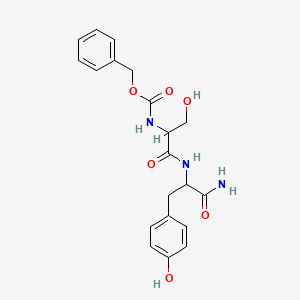
2H-Pyran-3(6H)-one, 6-(benzoyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is a chemical compound belonging to the pyranone family. Pyranones are oxygen-containing heterocycles that are significant in organic chemistry due to their diverse biological activities and synthetic applications. The compound 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is characterized by a pyran ring fused with a benzoyloxy group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- can be achieved through various methods. One common approach involves the oxidative gold catalysis of alkynes, leading to the formation of an α-oxo gold carbene intermediate. This intermediate undergoes intramolecular C–H insertions, resulting in the formation of the pyranone structure . Another method involves the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant, selectively affording 6-hydroxy-2H-pyran-3(6H)-ones .
Industrial Production Methods: Industrial production of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalytic systems, such as gold or laccase catalysts, is common in industrial settings to facilitate efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the pyranone structure into other functional groups.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include aerial oxygen and laccase catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
2H-Pyran-3(6H)-one, 6-(benzoyloxy)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- involves its interaction with molecular targets through its reactive functional groups. The benzoyloxy group can participate in various chemical reactions, such as nucleophilic attack or electrophilic addition, leading to the formation of new bonds and products. The pyranone ring can also undergo ring-opening or ring-closing reactions, contributing to its reactivity and versatility in chemical processes.
Comparaison Avec Des Composés Similaires
2H-Pyran-3(6H)-one: Lacks the benzoyloxy group, making it less reactive in certain chemical reactions.
6-Hydroxy-2H-pyran-3(6H)-one: Contains a hydroxy group instead of a benzoyloxy group, leading to different reactivity and applications.
2H-Pyran-2,5(6H)-dione: A structurally related compound with different functional groups and reactivity.
Uniqueness: 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
63096-93-5 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
(5-oxo-2H-pyran-2-yl) benzoate |
InChI |
InChI=1S/C12H10O4/c13-10-6-7-11(15-8-10)16-12(14)9-4-2-1-3-5-9/h1-7,11H,8H2 |
Clé InChI |
YAUKGDKPHTTWIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C=CC(O1)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


